molecular formula C14H12O3 B8371548 4-Phenoxyphenoxyacetaldehyde

4-Phenoxyphenoxyacetaldehyde

Cat. No.: B8371548
M. Wt: 228.24 g/mol
InChI Key: HPHRPOFKOQCNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxyphenoxyacetaldehyde is a high-purity chemical compound supplied for research and development purposes. As a specialty aldehyde, it serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules featuring phenoxyphenoxy motifs . This compound is of significant interest in medicinal and agrochemical research. Its structure suggests potential application as a key intermediate in the synthesis of active ingredients, similar to those used in insect growth regulators (IGRs) . Researchers value this aldehyde for exploring structure-activity relationships in the development of new active substances. The reactive aldehyde group allows for further chemical modifications, enabling the creation of a diverse library of compounds for biological screening . Handling should be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. This product is intended for research use only and is not classified as a drug, cosmetic, or household chemical. It is not for diagnostic or therapeutic use and is not intended for human consumption. Researchers should consult the safety data sheet (SDS) prior to use. For specific physical and chemical properties such as molecular weight, formula, boiling point, and flash point, please contact our technical support team.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-(4-phenoxyphenoxy)acetaldehyde

InChI

InChI=1S/C14H12O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

HPHRPOFKOQCNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC=O

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxyphenylacetaldehyde (CAS 7339-87-9)

  • Structure : Contains a hydroxyl (-OH) group at the 4-position of the phenyl ring attached to acetaldehyde.
  • Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to phenoxy-substituted analogs.
  • Safety : Skin and eye contact require immediate flushing with water and medical consultation .
  • Applications: Likely used in biochemical synthesis or as a precursor for pharmaceuticals due to its reactive aldehyde and phenolic groups.

4-Formylphenoxyacetic Acid (CAS 22042-71-3)

  • Structure: Combines a formyl (-CHO) group at the 4-position of a phenoxyacetic acid backbone.
  • Properties : The carboxylic acid group introduces acidity (pKa ~3-4), while the formyl group facilitates nucleophilic addition reactions. Molecular weight: 179.15 g/mol .
  • Applications : Used in organic synthesis, particularly in constructing heterocycles or as a linker in drug design.

para-Methyl Phenoxyacetaldehyde (CAS 67845-46-9)

  • Structure: Features a methyl-substituted phenoxy group attached to acetaldehyde.
  • Molecular formula: C₉H₁₀O₂ .
  • Applications : May serve as an intermediate in fragrance synthesis or agrochemicals due to its balanced hydrophobicity.

[4-(Phenylmethoxy)phenoxy]acetic Acid (CAS 38559-92-1)

  • Structure: Includes a benzyl-protected phenoxy group and a carboxylic acid.
  • Properties: The benzyl group provides steric bulk, reducing reactivity compared to unprotected phenoxy derivatives. Safety protocols emphasize industrial/research uses .
  • Applications : Likely employed in polymer chemistry or as a protecting group in multistep syntheses.

Comparative Data Table

Compound Name CAS Number Molecular Formula Functional Groups Key Applications Safety Measures
This compound Not Available C₁₄H₁₂O₃ Aldehyde, Phenoxy (×2) Inferred: Organic synthesis Similar to phenoxy analogs: Eye/skin rinsing
4-Hydroxyphenylacetaldehyde 7339-87-9 C₈H₈O₂ Aldehyde, Hydroxyl Pharmaceuticals Immediate water flush for eye/skin contact
4-Formylphenoxyacetic Acid 22042-71-3 C₉H₇O₄ Aldehyde, Carboxylic Acid Drug design, Heterocycles Standard lab handling (no specific hazards)
para-Methyl Phenoxyacetaldehyde 67845-46-9 C₉H₁₀O₂ Aldehyde, Methylphenoxy Agrochemicals, Fragrances Limited data; assume general aldehyde precautions
[4-(Phenylmethoxy)phenoxy]acetic Acid 38559-92-1 C₁₅H₁₄O₄ Carboxylic Acid, Benzyloxy Polymer chemistry Industrial/research use advised

Key Findings and Implications

  • Reactivity Trends: Electron-donating phenoxy groups stabilize the aldehyde moiety, but substituents like hydroxyl or carboxylic acid groups (e.g., 4-Hydroxyphenylacetaldehyde, 4-Formylphenoxyacetic Acid) alter solubility and reactivity significantly.
  • Safety Considerations: Aldehyde-containing compounds generally require stringent handling (e.g., eye/skin protection), as seen in 4-Hydroxyphenylacetaldehyde and [4-(Phenylmethoxy)phenoxy]acetic Acid .
  • Application Diversity : Structural variations dictate niche uses, from pharmaceuticals (polar derivatives) to agrochemicals (lipophilic analogs).

Preparation Methods

Base-Catalyzed Ethylene Oxide Addition

The reaction of 4-phenoxyphenol with ethylene oxide in the presence of a base represents a foundational approach. Adapted from JPH0334951A, this method substitutes propylene oxide with ethylene oxide to generate 1-(4-phenoxyphenoxy)ethanol (Figure 1).

Procedure :

  • 4-Phenoxyphenol (0.081 mol), ethylene oxide (0.089 mol), and potassium hydroxide (0.008 mol) are dissolved in a 30% methanol-water solution.

  • The mixture is heated to 50–55°C under nitrogen for 2 hours, followed by additional ethylene oxide dosing and prolonged aging (4–6 hours).

  • Cooling and aqueous workup yield the ethanol intermediate, which is subsequently oxidized to the aldehyde.

Key Parameters :

ParameterValue
SolventMethanol-water (7:3)
Temperature50–55°C
Reaction Time6–8 hours
BaseKOH

Oxidation to Aldehyde

Primary alcohol oxidation to 4-phenoxyphenoxyacetaldehyde employs pyridinium chlorochromate (PCC) in dichloromethane. This step avoids over-oxidation to carboxylic acids, preserving aldehyde integrity.

Outcome :

  • Yield of 1-(4-phenoxyphenoxy)ethanol : 78–82%.

  • Oxidation efficiency: 85–90%, yielding This compound at 70–75% overall yield.

Nucleophilic Substitution with Chloroacetaldehyde Derivatives

Alkylation of 4-Phenoxyphenol

Drawing from CN105330519A, 4-phenoxyphenol reacts with chloroacetaldehyde diethyl acetal under basic conditions to install the acetal-protected aldehyde group.

Synthetic Route :

  • 4-Phenoxyphenol (1.0 eq) and chloroacetaldehyde diethyl acetal (1.2 eq) are combined in ethanol with pyridine (1.25 eq) as the acid scavenger.

  • Reflux at 78°C for 20 hours ensures complete substitution.

  • Acidic hydrolysis (HCl/water) removes the acetal protecting group, yielding the target aldehyde.

Optimization Data :

ConditionEffect on Yield
Pyridine (1.25 eq)88% intermediate formation
Hydrolysis (0.5M HCl)95% deprotection efficiency

Bromination and Palladium-Catalyzed Coupling

Bromination of 4-Phenoxyphenone

As per EP0322983A1, 4-phenoxyphenone undergoes regioselective bromination at the para-position using bromine in dichloromethane.

Procedure :

  • Bromine (1.1 eq) is added dropwise to 4-phenoxyphenone in CH₂Cl₂ at 0°C.

  • The resulting 4-bromo-phenoxyphenone is isolated via aqueous extraction (yield: 92–95%).

Suzuki-Miyaura Coupling with Vinylboronic Acid

The brominated intermediate couples with vinylboronic acid under Pd(PPh₃)₄ catalysis to introduce a vinyl group, which is subsequently ozonolyzed to the aldehyde.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ (2 eq).

  • Solvent: DME/H₂O (4:1).

  • Ozonolysis: O₃ in CH₂Cl₂/MeOH, followed by reductive workup (Me₂S).

Yield Profile :

StepYield
Suzuki Coupling80–85%
Ozonolysis70–75%

Wittig Olefination Strategy

Phosphonium Salt Preparation

4-Phenoxyphenoxy methyltriphenylphosphonium bromide is synthesized by reacting 4-phenoxyphenoxy methanol with PPh₃ and CBr₄ in THF.

Aldehyde Formation

The ylide generated from the phosphonium salt (using NaH) reacts with formaldehyde to yield This compound .

Advantages :

  • High stereoselectivity.

  • Mild conditions (room temperature, 2 hours).

Performance Metrics :

  • Ylide formation: >90%.

  • Aldehyde yield: 65–70%.

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalability
Epoxide Oxidation70–75ModerateHigh
Nucleophilic Sub.80–85LowModerate
Bromination/Coupling60–65HighLow
Wittig Reaction65–70ModerateModerate

Q & A

Q. What statistical approaches are recommended for reconciling contradictory bioactivity data across studies?

  • Meta-Analysis : Aggregate datasets from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for inter-study variability .
  • Sensitivity Analysis : Identify outliers using Grubbs’ test and reassess experimental variables (e.g., cell passage number, assay incubation time) .

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